6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a quinolinone derivative compound that has garnered significant interest due to its potential applications across various fields of research and industry. This compound is characterized by its complex molecular structure, which includes an ethoxy group, a fluorophenyl group, and a methoxybenzoyl group attached to a quinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzoyl chloride and a suitable base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Higher oxidation state quinolinone derivatives.
Reduction: Reduced quinolinone derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function, leading to inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
- 6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
- 6-Ethoxy-1-[(3-chlorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
Uniqueness
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential biological activity, while the methoxybenzoyl group contributes to its stability and reactivity.
Properties
IUPAC Name |
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-21-11-12-24-22(14-21)26(30)23(25(29)18-7-9-20(31-2)10-8-18)16-28(24)15-17-5-4-6-19(27)13-17/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAPAYNRWGGTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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